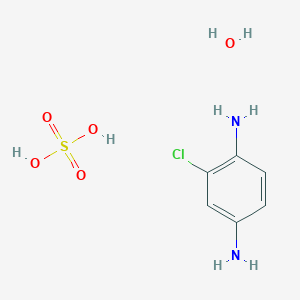
2-Chloro-p-phenylenediamine sulfate N-hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-p-phenylenediamine sulfate N-hydrate: is an organic compound with the molecular formula ClC6H3(NH2)2·H2SO4 . It is a white crystalline solid that is slightly soluble in water and some organic solvents like alcohols and ketones . This compound is primarily used as an intermediate in the dye and pigment industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with .
Chlorination: The p-phenylenediamine is reacted with to introduce the chlorine atom at the para position.
Sulfonation: The resulting product is then treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis is typically carried out in batch reactors where the reaction conditions such as temperature and pH are carefully controlled to optimize yield and purity.
Purification: The crude product is purified by recrystallization from suitable solvents to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Chloro-p-phenylenediamine sulfate N-hydrate can undergo oxidation reactions to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Biology:
Medicine:
- Investigated for potential use in pharmaceutical formulations due to its unique chemical properties .
Industry:
Mécanisme D'action
Mechanism:
- The compound exerts its effects primarily through nucleophilic substitution and oxidation-reduction reactions.
- It interacts with various molecular targets, including enzymes and receptors , altering their activity and function .
Molecular Targets and Pathways:
- Targets include cytochrome P450 enzymes and oxidative stress pathways .
- It can modulate the activity of these enzymes, leading to changes in metabolic processes .
Comparaison Avec Des Composés Similaires
- 2-Chloro-1,4-diaminobenzene sulfate
- 2-Chloro-1,4-phenylenediamine sulfate
- 2-Chloro-1,4-benzenediamine sulfate
Comparison:
Propriétés
Formule moléculaire |
C6H11ClN2O5S |
|---|---|
Poids moléculaire |
258.68 g/mol |
Nom IUPAC |
2-chlorobenzene-1,4-diamine;sulfuric acid;hydrate |
InChI |
InChI=1S/C6H7ClN2.H2O4S.H2O/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4;/h1-3H,8-9H2;(H2,1,2,3,4);1H2 |
Clé InChI |
HHEJDBUXHPUYLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)Cl)N.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
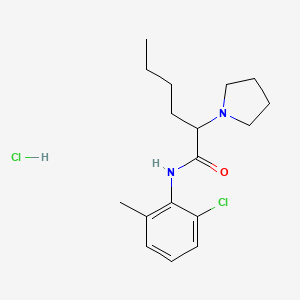
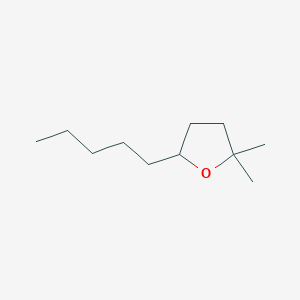
![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)


![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)
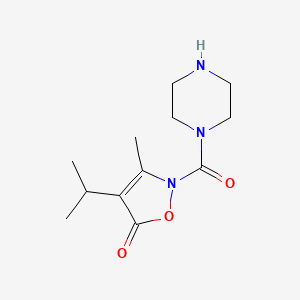
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
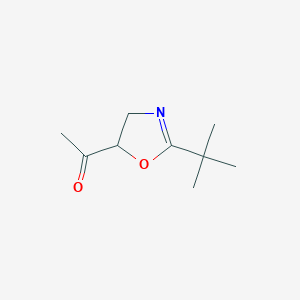
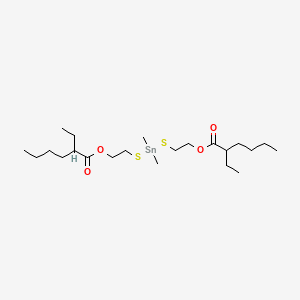
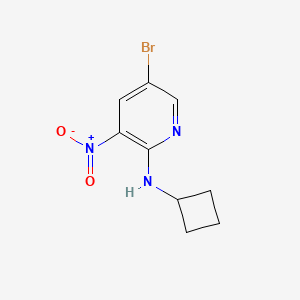
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)
